Lipophilicity Advantage Over Simple Alkyl Analogs
The target compound exhibits a computed LogP of 1.67, whereas the closest dimethyl analog, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-2-amine, shows an XLogP3-AA of -0.1 [1]. This difference of ~1.8 log units corresponds to approximately a 63-fold higher calculated partition coefficient for the cyclopentyl-bearing compound. The N-H containing analog, 2-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine, likewise returns an XLogP3-AA of -0.1 [2], confirming that the cyclopentyl group is the dominant driver of lipophilicity.
Δ ≈ 1.8 log units (~63-fold higher partition coefficient)
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.67 (computed, Chemscene) |
| Comparator Or Baseline | 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-2-amine: XLogP3-AA = -0.1; 2-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-2-amine: XLogP3-AA = -0.1 |
| Quantified Difference | Δ LogP ≈ 1.8 log units (~63-fold increase in P) |
| Conditions | Computed properties: target compound LogP from Chemscene (method not specified); comparator XLogP3-AA from PubChem 2021/2025 release. |
Why This Matters
A 63-fold lipophilicity difference is large enough to fundamentally alter apparent membrane permeability, cellular uptake, and off-target binding profiles in cell-based assays, making the cyclopentyl analog the appropriate choice when moderate-to-high logD is required.
- [1] PubChem. 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine (CID 62696069). XLogP3-AA = -0.1. View Source
- [2] PubChem. 2-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CID 61279753). XLogP3-AA = -0.1. View Source
